4-Chloro-3-fluoro-N-isopropylaniline
Description
Introduction and Chemical Classification
4-Chloro-3-fluoro-N-isopropylaniline belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring system. Aromatic amines represent a fundamental category within organic chemistry, distinguished from their aliphatic counterparts by the direct bonding of nitrogen to one or more aryl groups. The compound exhibits the characteristic features of secondary amines, where the nitrogen atom is bonded to two organic substituents - in this case, the aromatic ring and the isopropyl group - along with one hydrogen atom. This structural arrangement significantly influences the compound's chemical behavior and reactivity patterns compared to primary or tertiary amine derivatives.
The molecular structure of this compound incorporates multiple functional group modifications that collectively define its chemical identity and reactivity profile. The benzene ring serves as the central aromatic core, providing the foundation for the compound's aromatic character and influencing its electronic properties through resonance stabilization. The strategic placement of halogen substituents at specific positions on the aromatic ring creates distinct electronic and steric effects that modify the compound's reactivity patterns and synthetic utility. The N-isopropyl substitution introduces additional steric bulk and electronic effects that further differentiate this compound from simpler aniline derivatives.
The classification of this compound within the broader framework of organic chemistry encompasses multiple overlapping categories, each highlighting different aspects of its structural and functional characteristics. As an aromatic amine, it shares common properties with other aniline derivatives, including characteristic basicity patterns and nucleophilic reactivity. The presence of halogen substituents places it within the halogenated aromatic compound family, introducing considerations of electronegativity effects and potential synthetic transformations. The N-alkyl substitution pattern classifies it as a secondary amine, distinguishing it from primary anilines and influencing its physical and chemical properties.
Properties
IUPAC Name |
4-chloro-3-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMRXHROKEPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Chloro-3-fluoro-N-isopropylaniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Chloro-3-fluoro-N-isopropylaniline exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-Chloro-3-fluoro-N-isopropylaniline with structurally related compounds from the evidence:
Biological Activity
4-Chloro-3-fluoro-N-isopropylaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C10H12ClF
- Molecular Weight : 201.66 g/mol
- Structure : The compound features an aniline structure with chlorine and fluorine substituents, which may influence its biological interactions.
The biological activity of this compound is primarily associated with its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .
- Receptor Binding : The compound may also exhibit affinity for specific receptors, potentially modulating signaling pathways related to cell proliferation and survival.
Anticancer Properties
Research has indicated that compounds similar to this compound possess significant anticancer properties through the inhibition of RTKs. For example, studies have shown that 4-chloroaniline derivatives have demonstrated potent inhibition against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is essential for tumor angiogenesis .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 4-Chloroaniline | 20 | VEGFR-2 |
| Sunitinib | 28 | VEGFR-2 |
| Erlotinib | 190 | EGFR |
The above table illustrates the comparative potency of 4-chloroaniline derivatives against established inhibitors in the same category.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of aniline with halogen substitutions showed enhanced activity against cancer cell lines. The study focused on the inhibition of RTK signaling pathways, highlighting the role of substituents in modulating biological activity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of various aniline derivatives, including this compound. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Preparation Methods
Direct Alkylation Method
Direct alkylation is a straightforward approach but often requires careful control of reaction conditions to avoid side reactions.
| Reagents | Conditions | Yield |
|---|---|---|
| 4-Chloro-3-fluoroaniline, isopropyl chloride, NaOH | 50°C, 2 hours | 70-80% |
Reductive Alkylation Method
This method involves a two-step process: reduction of the nitro group followed by alkylation.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Reduction | 4-Chloro-3-fluorobenzene, H2, Pd/C | 100°C, 5 bar, 4 hours | 95% |
| Alkylation | Reduced product, isopropyl chloride, NaOH | 50°C, 2 hours | 80% |
Catalysts and Conditions
Catalysts play a crucial role in enhancing the efficiency and selectivity of these reactions. For reductive alkylation, palladium or platinum catalysts are often used due to their high activity in hydrogenation reactions. The choice of solvent and temperature also significantly affects the reaction outcome.
Catalyst Selection
Solvent and Temperature Effects
| Solvent | Temperature Range | Pressure | Yield |
|---|---|---|---|
| Ethanol | 20-100°C | 1-10 bar | 80-90% |
| Toluene | 50-150°C | 5-20 bar | 85-95% |
Analysis of Reaction Mechanisms
Understanding the reaction mechanisms is essential for optimizing the synthesis conditions.
Direct Alkylation Mechanism
The direct alkylation involves a nucleophilic substitution reaction where the aniline nitrogen acts as a nucleophile, attacking the alkyl halide to form the desired product.
Reductive Alkylation Mechanism
This process involves the reduction of the nitro group to an amine, followed by alkylation. The reduction step is catalyzed by metals like palladium or platinum in the presence of hydrogen.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-Chloro-3-fluoro-N-isopropylaniline with high purity?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Introduce the isopropylamine group via nucleophilic substitution using 4-chloro-3-fluoroaniline and isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted aniline and byproducts. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted aniline derivatives like this compound?
- Methodological Answer :
- ¹H NMR : The isopropyl group’s doublet-of-septets (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH) distinguishes it from other alkylamines. Aromatic protons (δ 6.5–7.5 ppm) show coupling patterns indicative of chloro and fluoro substituents.
- ¹³C NMR : Fluorine coupling (²JCF ~35 Hz) splits the aromatic carbons adjacent to the fluoro group.
- Contradictions : Overlapping signals may occur in crowded regions; use DEPT-135 or 2D HSQC to assign quaternary carbons .
Advanced Research Questions
Q. What are the key challenges in analyzing thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- TGA/DSC : Perform under nitrogen to identify decomposition onset (expected >200°C based on analogs like 4-chloro-3-methylphenol ).
- GC-MS : Capture volatile decomposition products (e.g., HCl, HF, or isopropylamine fragments).
- Contradictions : Discrepancies in reported melting points (e.g., oil vs. crystalline forms) may arise from polymorphism or impurities .
Q. How does the electron-withdrawing effect of chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura : The para-chloro group enhances oxidative addition to Pd(0), while the meta-fluoro group may sterically hinder coupling at the ortho position.
- DFT Calculations : Use computational models (e.g., Gaussian 16) to map electron density distribution and predict regioselectivity.
- Experimental Validation : Compare yields with non-fluorinated analogs (e.g., 4-chloro-N-isopropylaniline) to quantify electronic effects .
Q. What strategies mitigate air/moisture sensitivity during storage of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
